molecular formula C15H21NO3 B11014018 (2E)-3-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide

Cat. No.: B11014018
M. Wt: 263.33 g/mol
InChI Key: WOKRTAGFLHSDPM-SOFGYWHQSA-N
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Description

(E)-3-(3,4-Dimethoxyphenyl)-N-isobutyl-2-propenamide is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a propenamide group attached to a dimethoxyphenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-Dimethoxyphenyl)-N-isobutyl-2-propenamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with isobutylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired propenamide compound. Common catalysts used in this reaction include 4-dimethylaminopyridine (DMAP) and 2-methyl-6-nitrobenzoic anhydride (MNBA) .

Industrial Production Methods

Industrial production of this compound often employs high-yield synthetic routes to ensure cost-effectiveness and scalability. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-Dimethoxyphenyl)-N-isobutyl-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propenamide group to an amine or alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-3-(3,4-Dimethoxyphenyl)-N-isobutyl-2-propenamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(3,4-Dimethoxyphenyl)-N-isobutyl-2-propenamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(3,4-Dimethoxyphenyl)-N-isobutyl-2-propenamide is unique due to its specific amide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)prop-2-enamide

InChI

InChI=1S/C15H21NO3/c1-11(2)10-16-15(17)8-6-12-5-7-13(18-3)14(9-12)19-4/h5-9,11H,10H2,1-4H3,(H,16,17)/b8-6+

InChI Key

WOKRTAGFLHSDPM-SOFGYWHQSA-N

Isomeric SMILES

CC(C)CNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CC(C)CNC(=O)C=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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